(4-Tert-butylcyclohexyl)methanol

Descripción

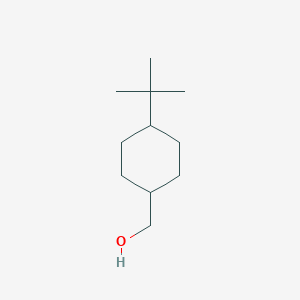

Structure

3D Structure

Propiedades

IUPAC Name |

(4-tert-butylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWBQKOXLMPNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909870, DTXSID201247499 | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-53-6, 10601-39-5, 13004-06-3 | |

| Record name | 4-tert-Butylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010601395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013004063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylcyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(1,1-Dimethylethyl)cyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-tert-butylcyclohexylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of (4-Tert-butylcyclohexyl)methanol

Direct synthetic routes to this compound primarily involve the reduction of corresponding carbonyl compounds.

This compound can be synthesized through the reduction of (4-tert-butylcyclohexyl)acetaldehyde (B3058160). This transformation is typically achieved using standard reducing agents. Common reagents for this type of aldehyde reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The aldehyde group of the starting material is converted to a primary alcohol, yielding the target compound.

Catalytic hydrogenation offers an alternative pathway for the synthesis of this compound from carbonyl precursors. One documented method involves the reduction of 4-tert-butylcyclohexane carboxylic acid. In this process, a solution of the carboxylic acid in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is treated with a reducing agent such as diborane (B8814927) (B₂H₆). This reaction, conducted at low temperatures and then allowed to proceed overnight, yields this compound as a mixture of cis and trans isomers with high efficiency, achieving up to a 99% yield after purification. prepchem.com

Catalytic transfer hydrogenation is a broader strategy for the reduction of carbonyl compounds to alcohols, utilizing hydrogen donors like secondary alcohols in the presence of a catalyst. researchgate.netresearchgate.net While specific examples directly leading to this compound from its corresponding aldehyde or ester via this method are less detailed in the provided context, the general principle applies. These reactions are valued for their operational simplicity and avoidance of hazardous hydrogen gas. researchgate.net The choice of catalyst, which can range from precious metals like ruthenium and rhodium to metal oxides, is crucial for the efficiency of the transformation. researchgate.netrsc.org

Synthesis and Interconversion Studies of Key Precursors

The synthesis of this compound often proceeds via the key precursor, 4-tert-butylcyclohexanol (B146172). The stereochemistry of this precursor is critical and has been the subject of extensive study.

4-tert-Butylcyclohexanol is commonly synthesized by the catalytic hydrogenation of 4-tert-butylphenol (B1678320) or the reduction of 4-tert-butylcyclohexanone (B146137). chemicalbook.comorgsyn.org The hydrogenation of 4-tert-butylphenol can yield 4-tert-butylcyclohexanol with varying isomer ratios depending on the catalyst and conditions used. For instance, using a ruthenium catalyst at high temperature and pressure can produce the alcohol with over 99.9% purity. chemicalbook.com

The reduction of 4-tert-butylcyclohexanone is a widely studied method for producing 4-tert-butylcyclohexanol. tamu.edu A variety of catalysts and reaction conditions can be employed for this transformation.

Catalytic transfer hydrogenation using secondary alcohols as hydrogen donors in the presence of metal oxide catalysts like magnesium oxide (MgO), zirconium dioxide (ZrO₂), and aluminum oxide (Al₂O₃) has proven effective. researchgate.netnih.gov Additionally, electrocatalytic hydrogenation using hydrogen-active powder electrodes such as Raney Ni, Raney Co, Pt-carbon, and Pd-carbon has been explored. oup.com The choice of catalyst significantly impacts the reaction's efficiency and stereochemical outcome. For example, Raney catalysts have shown high conversion rates. oup.com

The hydrogenation can also be performed using hydrogen gas in the presence of catalysts like rhodium on a support (e.g., alumina, silica (B1680970), or carbon) or ruthenium on alumina. google.comgoogle.com The reaction temperature for these hydrogenations is typically maintained between 20°C and 100°C to optimize both the reaction rate and the selectivity towards the desired cis-isomer. google.com

| Catalyst System | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|

| Magnesium Oxide (MgO) | Secondary Alcohols | Exceptionally high diastereoselectivity (>98%) to trans-4-t-butylcyclohexanol in the liquid phase. | researchgate.netakjournals.com |

| Zeolite BEA | 2-Propanol | High stereoselectivity (>95%) to the thermodynamically less stable cis-isomer. | researchgate.netnih.govrsc.org |

| Raney Ni, Raney Co | Electrocatalytic | High conversion of ketone to alcohol. | oup.com |

| Rhodium on Alumina with HBF₄ | Hydrogen Gas | Produces 4-tert-butylcyclohexanol in almost quantitative yield. | google.com |

| Iridium Tetrachloride / Trimethyl Phosphite | 2-Propanol | Yields 93-99% of cis-4-tert-butylcyclohexanol. | orgsyn.org |

The ratio of cis to trans isomers of 4-tert-butylcyclohexanol is highly dependent on the steric bulk of the reducing agent and the reaction conditions. The rigid chair conformation of the 4-tert-butylcyclohexanone ring, where the bulky tert-butyl group is locked in an equatorial position, leads to two non-equivalent faces for nucleophilic attack on the carbonyl group. thecatalyst.orgdrnerz.comwpmucdn.com

Axial Attack: Attack of the hydride from the axial direction leads to the formation of the equatorial alcohol, which is the trans-isomer. This is generally favored by small, unhindered reducing agents like sodium borohydride (NaBH₄), resulting in the thermodynamically more stable product. tamu.eduthecatalyst.org

Equatorial Attack: Attack from the equatorial direction is sterically hindered by the axial hydrogens on carbons 2 and 6. This pathway leads to the axial alcohol, the cis-isomer. Bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), are forced to attack from this direction, yielding the cis-isomer as the major product. tamu.edu

The choice of catalyst in catalytic transfer hydrogenation also plays a critical role in stereoselectivity. For instance, using magnesium oxide (MgO) as a catalyst results in a very high selectivity for the trans-isomer (>98%), indicating a predominance of axial attack. researchgate.netakjournals.com Conversely, using Zeolite BEA as a catalyst in the Meerwein-Ponndorf-Verley reduction of 4-tert-butylcyclohexanone yields predominantly the cis-isomer (>95%) due to transition-state selectivity imposed by the zeolite structure. researchgate.netnih.govrsc.org Similarly, reduction using an iridium-based catalyst system can produce the cis-isomer with high selectivity (96%). orgsyn.org The reduction with lithium aluminum hydride (LiAlH₄) has been reported to yield 91% of the trans isomer. orgsyn.org

| Reagent/Catalyst | Solvent/Conditions | Major Isomer | Isomer Ratio (cis:trans) / % Major Isomer | Reference |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol (B145695) | trans | Major product is trans. | tamu.eduthecatalyst.org |

| L-Selectride | THF | cis | Major product is cis. | tamu.edu |

| Lithium Aluminum Hydride (LiAlH₄) | Ether | trans | 91% trans | orgsyn.org |

| Magnesium Oxide (MgO) | Liquid Phase Transfer Hydrogenation | trans | >98% trans | researchgate.netakjournals.com |

| Zeolite BEA | Transfer Hydrogenation (2-Propanol) | cis | >95% cis | researchgate.netnih.govrsc.org |

| Iridium Tetrachloride / Trimethyl Phosphite | 2-Propanol (reflux) | cis | ~96% cis | orgsyn.org |

| Ruthenium on Alumina | Hydrogenation (100°C) | cis | 74.8% cis | google.com |

Synthesis of (4-tert-butylcyclohexyl)acetaldehyde

(4-tert-Butylcyclohexyl)acetaldehyde is a key derivative, and its synthesis can be achieved through several strategic routes. A common method involves the oxidation of the corresponding alcohol, this compound.

Another versatile synthesis commences with 4-tert-amylcyclohexanone. This route involves a four-step sequence:

Wadsworth-Emmons olefination: The ketone is reacted to form an unsaturated ester.

Catalytic Hydrogenation: The double bond of the unsaturated ester is reduced, typically using a palladium on carbon (Pd/C) catalyst, yielding the saturated ester. googleapis.com

Reduction: The ester is then reduced to the primary alcohol, 2-(4-tert-amylcyclohexyl)ethanol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). googleapis.com

Oxidation: Finally, the primary alcohol is oxidized to the target aldehyde, 2-(4-tert-pentyl)cyclohexyl]acetaldehyde, using an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC). googleapis.com

A summary of the reaction yields for a similar synthesis is presented below.

| Step | Reaction | Reagents | Yield (%) |

| 1 | Wadsworth-Emmons Olefination | - | 89 |

| 2 | Catalytic Hydrogenation | Pd/C | 92 |

| 3 | Reduction to Alcohol | Lithium Aluminium Hydride | 77 |

| 4 | Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | - |

Furthermore, a synthesis pathway starting from benzene (B151609) has been devised, involving two consecutive Friedel-Crafts acylations with isoamylene and ethylene (B1197577) oxide, followed by catalytic reduction to cyclohexyl-2-ethanol and subsequent dehydrogenation of the side chain. googleapis.com

Oxidation and Reduction Equilibria in Related Cyclohexyl Systems

The interconversion between 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone is a classic example used to study oxidation-reduction equilibria and stereochemistry in cyclohexyl systems. wpmucdn.comwpmucdn.com The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring in a chair conformation where this substituent occupies an equatorial position to minimize steric strain. wpmucdn.comwpmucdn.com

Oxidation: The oxidation of a secondary alcohol like 4-tert-butylcyclohexanol to a ketone is a fundamental transformation. wpmucdn.comwpmucdn.com A common and practical oxidizing agent for this purpose is sodium hypochlorite (B82951) (NaOCl), the active ingredient in household bleach, often used in the presence of acetic acid. wpmucdn.comstudylib.net The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC). wpmucdn.comchegg.com

Reduction: The reverse reaction, the reduction of 4-tert-butylcyclohexanone, provides insights into the facial selectivity of hydride attack. wpmucdn.com Due to the locked conformation, the two faces of the carbonyl group are diastereotopic, leading to the formation of two different diastereomers of the alcohol product upon reduction. wpmucdn.comwpmucdn.com

A mild and common reducing agent for this transformation is sodium borohydride (NaBH₄). wpmucdn.comwpmucdn.com Unlike more reactive hydrides such as lithium aluminum hydride, NaBH₄ can be used in protic solvents like methanol or ethanol. wpmucdn.com Alternative reduction methods include the Meerwein-Pondorff-Verley (MPV) reduction, which employs aluminum isopropoxide. wpmucdn.com The stereochemical outcome of the reduction, specifically the ratio of cis to trans isomers of 4-tert-butylcyclohexanol, can be determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy. wpmucdn.comwpmucdn.com The chemical shifts of the methine proton adjacent to the hydroxyl group differ for the two isomers, appearing at approximately 3.5 ppm for the trans isomer and 4.03 ppm for the cis isomer. wpmucdn.comwpmucdn.com

Derivatization Reactions of this compound

The hydroxyl group of this compound is a versatile functional handle for a variety of derivatization reactions, enabling the synthesis of a wide range of compounds.

Oxidation Reactions

As previously discussed, the primary alcohol this compound can be oxidized to form (4-tert-butylcyclohexyl)acetaldehyde. Further oxidation can yield the corresponding carboxylic acid, (4-tert-butylcyclohexyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. For the oxidation of the related secondary alcohol, 4-tert-butylcyclohexanol, to 4-tert-butylcyclohexanone, various reagents can be employed. wisc.edu

| Oxidizing Agent | Product |

| Sodium Hypochlorite | 4-tert-Butylcyclohexanone |

| Pyridinium Chlorochromate (PCC) | (4-tert-butylcyclohexyl)acetaldehyde |

Nucleophilic Substitution Reactions

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better one to facilitate nucleophilic substitution reactions. kau.edu.sanih.gov One common strategy is the protonation of the hydroxyl group in the presence of a hydrogen halide to form an alkyloxonium ion, which can then be displaced by the halide anion. kau.edu.sa

A significant industrial application of nucleophilic substitution on a related compound is the acetylation of 4-tert-butylcyclohexanol to produce 4-tert-butylcyclohexyl acetate (B1210297), a valuable fragrance ingredient. google.com This reaction is typically carried out using acetylating agents such as acetic anhydride, acetic acid, or acetyl chloride. google.com

| Acetylating Agent | Reaction Temperature (°C) | Molar Ratio (Agent:Alcohol) |

| Acetic Anhydride | Room Temperature to 130 | 1:1 to 1.5:1 |

| Acetic Acid | Room Temperature to 130 | 1:1 to 1.5:1 |

| Acetyl Chloride | Room Temperature to 130 | 1:1 to 1.5:1 |

Recent advancements have explored mechanochemical methods for the nucleophilic substitution of alcohols. nih.gov This solvent-free approach utilizes a fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH)/K₂HPO₄ system to activate the alcohol, forming a reactive isouronium intermediate that can then react with various nucleophiles, including amines, halides, and oxygen-centered nucleophiles. nih.govchemrxiv.org

Strategies for Formation of Complex Molecular Architectures

The derivatization reactions of this compound and its analogs serve as foundational steps for constructing more complex molecules. The synthetic sequences leading to compounds like (4-tert-butylcyclohexyl)acetaldehyde illustrate how functional group interconversions can be strategically employed to build larger structures. googleapis.com

The development of chemoselective reaction protocols is crucial for the synthesis of complex molecules with multiple functional groups. For instance, the mechanochemical amination method allows for the selective substitution of a primary benzylic alcohol in the presence of a less reactive tertiary alcohol. nih.govchemrxiv.org This selectivity is vital for the synthesis of pharmacologically active compounds, such as antidepressants, where precise molecular architectures are required. chemrxiv.org

The nucleophilic substitution reactions open pathways to a diverse array of derivatives. By choosing the appropriate nucleophile, a wide range of functionalities can be introduced onto the cyclohexyl scaffold. For example, reaction with cyanide would yield a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thus extending the molecular complexity. kau.edu.sa The reaction of tert-butyl chloride with methanol serves as a model for Sₙ1 type reactions, which are relevant for tertiary substituted cyclohexyl systems. pearson.com

Stereochemical and Conformational Analysis

Isomerism of (4-Tert-butylcyclohexyl)methanol and Related Cyclohexyl Compounds

The presence of two substituents on the cyclohexane (B81311) ring of this compound gives rise to diastereomerism, a key aspect of its stereochemistry.

Cis/Trans Diastereoisomerism and Interconversion

This compound exists as two diastereomers: cis and trans. In the cis isomer, the tert-butyl group and the hydroxymethyl group are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. The interconversion between these isomers is not a simple process and typically requires chemical transformation.

A common method for the interconversion of related 4-tert-butylcyclohexanol (B146172) isomers involves an oxidation-reduction sequence. chegg.com The mixture of cis and trans alcohols can be oxidized to the corresponding ketone, 4-tert-butylcyclohexanone (B146137). Subsequent reduction of this ketone can then yield a new mixture of cis and trans alcohols, with the ratio of the isomers depending on the reducing agent and reaction conditions. chegg.comwikipedia.org For instance, reduction of 4-tert-butylcyclohexanone with sodium borohydride (B1222165) is a common laboratory procedure to produce a mixture of the cis and trans alcohols. chegg.com

The oxidation of the alcohol to the ketone removes the chiral center at the carbon bearing the hydroxyl group, and the subsequent reduction regenerates it, allowing for the formation of both diastereomers. The stereoselectivity of the reduction can be influenced by the steric hindrance of the reducing agent and the stability of the transition states leading to the cis and trans products.

Resolution and Separation Techniques for Stereoisomers

The separation of the cis and trans diastereomers of this compound and related compounds is crucial for studying their individual properties. Several techniques are employed for this purpose.

Gas chromatography (GC) is a powerful analytical technique for separating the isomers. For instance, in the analysis of 4-tert-butylcyclohexanol, the cis and trans isomers can be baseline separated using a Carbowax column, with the trans isomer typically having a longer retention time. orgsyn.org Similarly, a heated purge-and-trap GC/MS method has been used to determine the cis and trans-isomers of the related compound (4-methylcyclohexyl)methanol (B126014). nih.gov

High-performance liquid chromatography (HPLC) is another effective method for the separation of diastereomers. Both normal-phase and reversed-phase HPLC can be utilized, often with chiral stationary phases for the separation of enantiomers, though for diastereomers, standard columns are often sufficient. youtube.comnih.gov For example, reversed-phase HPLC has been used to separate the cis and trans isomers of (4-methylcyclohexyl)methanol. chegg.com

Fractional crystallization can also be employed, particularly for obtaining a pure isomer from a mixture. For instance, recrystallization of a mixture of cis- and trans-4-tert-butylcyclohexanol from aqueous ethanol (B145695) can yield the pure cis-isomer. orgsyn.org In some cases, the formation of solid inclusion complexes with a host molecule can be used to selectively crystallize one diastereomer from a mixture. masterorganicchemistry.comethernet.edu.et

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. masterorganicchemistry.comlibretexts.org The substituents on the ring significantly influence the equilibrium between the two possible chair conformations.

Influence of the Tert-butyl Group on Conformational Preferences (Conformational Locking)

The tert-butyl group is a sterically bulky substituent. Due to its size, it has a strong preference for the equatorial position on the cyclohexane ring to avoid severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orgvibrantpharma.com The energy difference between the equatorial and axial conformations for a tert-butyl group is substantial, effectively "locking" the cyclohexane ring in the conformation where the tert-butyl group is equatorial. chegg.com This conformational locking simplifies the analysis of disubstituted cyclohexanes like this compound, as one chair conformation is overwhelmingly favored.

In the case of trans-(4-tert-butylcyclohexyl)methanol, the most stable conformation has both the tert-butyl group and the hydroxymethyl group in equatorial positions. For cis-(4-tert-butylcyclohexyl)methanol, the conformational locking by the equatorial tert-butyl group forces the hydroxymethyl group into an axial position. vibrantpharma.com

Determination of Conformational Equilibria and A-Values

The quantitative measure of the steric bulk of a substituent and its preference for the equatorial position is given by its A-value (conformational free energy). The A-value is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

While the specific A-value for the hydroxymethyl (-CH2OH) group is not as commonly cited as for other substituents, it can be estimated to be similar to or slightly larger than that of a methyl group (A ≈ 1.7 kcal/mol) due to the potential for rotation around the C-C bond, which can minimize steric interactions. masterorganicchemistry.com The A-value for the tert-butyl group is significantly larger, at approximately 4.7-4.9 kcal/mol. chegg.commasterorganicchemistry.com

The equilibrium constant (Keq) for the conformational equilibrium can be calculated from the A-value using the equation ΔG° = -RTln(Keq). For a monosubstituted cyclohexane, Keq = [equatorial]/[axial].

Table 1: Selected A-Values for Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

| -H | 0 |

| -OH | 0.60-1.04 chegg.com |

| -CH3 | 1.74 chegg.com |

| -CH(CH3)2 (isopropyl) | 2.21 chegg.com |

| -C(CH3)3 (tert-butyl) | 4.7-4.9 chegg.com |

| -CH2OH | ~1.7 (estimated) |

This table is interactive. You can sort the data by clicking on the column headers.

Solvent Dependence of Conformational Preferences in Cyclohexyl Systems

The conformational equilibrium of substituted cyclohexanes can be influenced by the solvent. Polar solvents can stabilize the more polar conformer. In the case of cyclohexanol (B46403) derivatives, the polarity of the conformer can be affected by the orientation of the hydroxyl group.

For cis-4-tert-butylcyclohexanol, where the hydroxyl group is axial, the dipole moment is generally larger than in the trans-isomer, where the hydroxyl group is equatorial. Therefore, polar solvents would be expected to slightly favor the cis-isomer. However, the conformational locking effect of the tert-butyl group is the dominant factor. Studies on the conformational equilibrium of cis- and trans-4-tert-butylcyclohexanol have been conducted using techniques like gas-chromatographic head-space analysis to quantify solvent effects. orgsyn.org In general, the influence of the solvent on the conformational preference is a secondary effect compared to the steric demands of bulky substituents like the tert-butyl group.

Stereoselectivity and Diastereoselectivity in Chemical Reactions

The stereochemical and conformational properties of this compound and its derivatives profoundly influence the selectivity of chemical reactions at the C1 position. The fixed chair conformation, with the tert-butyl group acting as an anchor, dictates the accessibility of reagents to the axial and equatorial faces of the molecule.

Radical reactions often proceed through planar or rapidly inverting intermediates, which can lead to low stereoselectivity. youtube.com However, in sterically biased systems like the 4-tert-butylcyclohexyl ring, diastereofacial selectivity can be observed. When a radical is generated at the C1 position (for instance, from a precursor like a Barton ester), the subsequent addition of a radical scavenger can occur from either the axial or equatorial face.

Due to the steric bulk of the axial hydrogens at the C3 and C5 positions, the equatorial face is generally more accessible. This leads to a preference for the incoming group to add from the equatorial direction, resulting in the formation of the cis product (where the new substituent is cis to the equatorial tert-butyl group). The degree of selectivity is influenced by the size of the incoming radical and the reaction conditions. While radical reactions are not always highly stereoselective, the conformational rigidity of the 4-tert-butylcyclohexyl system provides a notable bias. youtube.commasterorganicchemistry.com

The reduction of 4-tert-butylcyclohexanone, a ketone precursor to this compound, is a classic example of diastereoselective synthesis. The large tert-butyl group locks the cyclohexane ring in a conformation where it is equatorial, forcing the carbonyl group to adopt a fixed position. When a hydride reducing agent, such as sodium borohydride, is used, it can attack the carbonyl carbon from two faces: the axial face or the equatorial face. youtube.com

Axial Attack: The hydride approaches from the top face (axial), leading to the formation of an equatorial hydroxyl group. This results in trans-(4-tert-butylcyclohexyl)methanol.

Equatorial Attack: The hydride approaches from the side (equatorial), encountering greater steric hindrance from the axial hydrogens at C3 and C5. This pathway leads to the formation of an axial hydroxyl group, resulting in cis-(4-tert-butylcyclohexyl)methanol.

Due to the steric hindrance associated with the equatorial approach, axial attack is kinetically favored, making the trans isomer the major product. wikipedia.org

Conversely, the oxidation of this compound isomers to 4-tert-butylcyclohexanone erases the stereocenter at C1. However, the rate of oxidation can differ between the cis and trans isomers. The cis isomer, with its more sterically accessible axial hydroxyl group, often reacts faster than the trans isomer, which has a less accessible equatorial hydroxyl group. reddit.com

| Reaction Pathway | Product | Hydroxyl Group Orientation | Relative Yield | Thermodynamic Stability |

|---|---|---|---|---|

| Axial Attack (Favored) | trans-(4-tert-butylcyclohexyl)methanol | Equatorial | Major Product | More Stable |

| Equatorial Attack (Disfavored) | cis-(4-tert-butylcyclohexyl)methanol | Axial | Minor Product | Less Stable |

The rigid 4-tert-butylcyclohexyl system is a valuable substrate for studying reactions that have strict stereoelectronic requirements, such as fragmentation and rearrangement reactions.

Grob Fragmentation: This reaction involves the concerted cleavage of three bonds, requiring a specific anti-periplanar arrangement of the electrofuge and the nucleofuge. wikipedia.org In a derivative of cis-(4-tert-butylcyclohexyl)methanol, the axial hydroxyl (or a corresponding leaving group) is anti-periplanar to the C1-C2 and C1-C6 bonds. This alignment facilitates fragmentation. Conversely, in the trans isomer, the equatorial leaving group is not properly aligned for a concerted fragmentation, making the reaction less likely to occur or proceed through a different, higher-energy pathway.

Wagner-Meerwein Rearrangement: These 1,2-shifts are characteristic of carbocation intermediates and are often driven by the formation of a more stable carbocation. wikipedia.orglscollege.ac.in If a carbocation is generated at the C1 position of the 4-tert-butylcyclohexyl system (for example, during an SN1 reaction or acid-catalyzed dehydration of the alcohol), a rearrangement could theoretically occur. jk-sci.comslideshare.net However, because the secondary carbocation at C1 is adjacent to another secondary carbon (C2), a simple hydride shift would only generate another secondary carbocation, offering little energetic advantage. The presence of the bulky tert-butyl group also disfavors rearrangements that would disrupt the stable chair conformation. Therefore, Wagner-Meerwein rearrangements are not a prominent reaction pathway for simple derivatives of this compound under typical conditions. sioc-journal.cn

Derivatives of this compound, such as its tosylate or bromide, are ideal for demonstrating the stereochemical differences between SN1 and SN2 reactions. stackexchange.com The locked conformation of the ring dictates the reaction's feasibility and outcome.

SN2 Reactions: These reactions require a backside attack by the nucleophile, leading to an inversion of stereochemistry. youtube.com

cis Isomer (Axial Leaving Group): Backside attack on the carbon bearing the axial leaving group is severely hindered by the axial hydrogens at C3 and C5 and the ring structure itself. Consequently, SN2 reactions are extremely slow for the cis isomer.

trans Isomer (Equatorial Leaving Group): Backside attack is possible from the axial face. The nucleophile approaches, inverts the stereocenter, and results in the formation of the cis product (with an axial substituent). This pathway is favored over the cis isomer's reaction.

SN1 Reactions: These reactions proceed through a planar carbocation intermediate. masterorganicchemistry.com

cis Isomer (Axial Leaving Group): The departure of an axial leaving group is often faster because it relieves the 1,3-diaxial strain present in the ground state. stackexchange.com The resulting planar carbocation is then attacked by the nucleophile.

trans Isomer (Equatorial Leaving Group): The departure of an equatorial leaving group is slower as it does not benefit from the relief of steric strain.

Once the carbocation is formed, the nucleophile can attack from either face. However, attack from the equatorial face is generally favored to avoid steric hindrance, leading predominantly to the trans product, although a mixture of both cis and trans products (racemization at the reaction center) is typically observed. masterorganicchemistry.com

| Isomer (Leaving Group) | SN2 Reactivity | SN1 Reactivity | Primary Stereochemical Outcome |

|---|---|---|---|

| cis (Axial) | Very Slow (Sterically Hindered) | Faster (Relief of 1,3-Diaxial Strain) | SN1: Mixture, favors trans |

| trans (Equatorial) | Favored (Backside Attack is Possible) | Slower | SN2: Inversion to cis product |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Carbon-13 (¹³C) NMR Applications

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their stereochemical environment. The key diagnostic signals for distinguishing between the cis and trans isomers of (4-tert-butylcyclohexyl)methanol are the C1, the methylene (B1212753) carbon of the -CH₂OH group, and the carbons of the cyclohexane (B81311) ring.

Due to the gamma-gauche effect, an axial substituent will shield the carbons at the gamma positions (C3 and C5). Therefore, in the cis isomer (axial -CH₂OH), the C3 and C5 carbons are expected to be shifted upfield (to a lower ppm value) compared to the trans isomer. The chemical shift of the C1 and the hydroxymethyl carbon also differ significantly between the two isomers.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Carbon Assignment | trans-Isomer (Equatorial -CH₂OH) | cis-Isomer (Axial -CH₂OH) |

|---|---|---|

| -C(CH₃)₃ | ~27.5 ppm | ~27.5 ppm |

| -C (CH₃)₃ | ~32.3 ppm | ~32.3 ppm |

| C4 | ~47.5 ppm | ~47.5 ppm |

| C1 | ~44 ppm | ~40 ppm |

| -CH₂OH | ~68 ppm | ~65 ppm |

| C2, C6 | ~36 ppm | ~33 ppm |

| C3, C5 | ~30 ppm | ~25 ppm |

Note: Data are estimated based on established substituent effects on cyclohexane rings. Actual values may vary.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy is crucial for confirming the presence of the hydroxyl (-OH) group and the hydrocarbon backbone. It is also highly effective for monitoring the progress of reactions, such as the synthesis of this alcohol via the reduction of 4-tert-butylcyclohexanecarbaldehyde (B25711).

The IR spectrum of this compound exhibits several characteristic absorption bands:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the cyclohexane ring and the tert-butyl group.

C-O Stretch: A distinct absorption in the 1000-1100 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.

During the reduction of 4-tert-butylcyclohexanecarbaldehyde to form this compound, IR spectroscopy can be used to track the disappearance of the strong carbonyl (C=O) stretching peak of the aldehyde (typically around 1720-1740 cm⁻¹) and the simultaneous appearance of the broad O-H stretching band of the alcohol product.

Table 3: Key IR Absorption Bands for Reaction Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Appearance in Reaction |

|---|---|---|

| Aldehyde (C=O) | ~1730 cm⁻¹ | Disappears as reactant is consumed |

| Alcohol (O-H) | 3200-3600 cm⁻¹ (broad) | Appears as product is formed |

| Alcohol (C-O) | 1000-1100 cm⁻¹ | Appears as product is formed |

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass ≈ 170.29 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 170.

The fragmentation pattern is highly informative. Key fragmentation pathways for this compound would likely include:

Loss of water ([M-H₂O]⁺): A peak at m/z 152, resulting from the elimination of a water molecule from the molecular ion.

Loss of the tert-butyl group ([M-C₄H₉]⁺): The cleavage of the bulky tert-butyl group is a very common fragmentation for this type of compound, leading to a prominent peak at m/z 113.

Loss of the hydroxymethyl group ([M-CH₂OH]⁺): A peak at m/z 139 corresponding to the loss of the -CH₂OH radical.

Base Peak: The most intense peak in the spectrum is often the ion at m/z 57 , corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺.

These fragmentation patterns provide a molecular fingerprint that confirms the identity of the compound.

Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment

Chromatographic methods are essential for separating the cis and trans isomers of this compound and for assessing the purity of the final product.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography is the premier technique for analyzing volatile compounds like this compound. The separation of the cis and trans isomers is achievable due to their different physical properties, which lead to different interactions with the stationary phase of the GC column.

Isomer Separation: The use of a polar GC column, such as one with a wax-based stationary phase (e.g., DB-WAX) or a polyethylene (B3416737) glycol (PEG) phase, is typically effective for resolving the isomers. lookchem.com The trans isomer, with its equatorial hydroxymethyl group, is generally less sterically hindered and may have a slightly different polarity and boiling point compared to the cis isomer, allowing for their separation. The isomer that elutes first depends on the specific column and conditions used. In one reported synthesis, a trans:cis ratio of 82:18 was determined following purification, highlighting the ability to separate and quantify the isomers.

Purity Assessment: GC analysis provides a clear indication of a sample's purity by showing the relative area percentages of all detected components.

GC-MS: When GC is coupled with a mass spectrometer (GC-MS), it becomes an even more powerful tool. Each peak that elutes from the GC column is immediately analyzed by the mass spectrometer, providing a mass spectrum for each component. This allows for the unambiguous identification of the cis and trans isomers and any impurities present in the sample by matching their retention times and fragmentation patterns with those of known standards.

High Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

The successful separation of cis and trans isomers of this compound can be achieved using either normal-phase or reversed-phase HPLC, with the choice of method depending on the specific requirements of the analysis.

Normal-Phase HPLC:

In normal-phase HPLC, a polar stationary phase (e.g., silica (B1680970) or alumina) is used with a non-polar mobile phase. For the separation of this compound isomers, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) would be employed. The separation mechanism is based on the differential adsorption of the isomers onto the polar stationary phase. The isomer with the more exposed or more polar hydroxyl group will interact more strongly with the stationary phase, leading to a longer retention time. Generally, the cis isomer, with the hydroxyl group in a more sterically hindered axial position, may elute before the trans isomer, where the hydroxyl group is in the less hindered equatorial position and thus more available for interaction with the stationary phase.

Reversed-Phase HPLC:

The purity of a this compound sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. The presence of impurities would be indicated by additional peaks at different retention times.

A typical HPLC setup for the analysis of this compound would include a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column containing the stationary phase, a detector (commonly a UV detector or a refractive index detector, as the analyte lacks a strong chromophore), and a data acquisition system.

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Silica, Alumina, Diol | C18, C8 |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethyl Acetate | Acetonitrile/Water, Methanol (B129727)/Water |

| Elution Order (Predicted) | cis isomer before trans isomer | trans isomer before cis isomer |

| Separation Principle | Adsorption | Partitioning |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the absolute stereochemistry and conformational preferences of molecules like this compound.

Conformation of the trans Isomer:

In the trans isomer of a 4-substituted tert-butylcyclohexane (B1196954) derivative, the tert-butyl group occupies an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. Consequently, the substituent at the 1-position, in this case, the hydroxymethyl group, also adopts an equatorial orientation. This results in a stable chair conformation. The crystal structure of trans-4-tert-butylcyclohexyl methanesulfonate (B1217627) confirms this, showing the cyclohexane ring in a chair conformation with both the tert-butyl and the methanesulfonate groups in equatorial positions. researchgate.net

Conformation of the cis Isomer:

For the cis isomer, the tert-butyl group remains in the sterically preferred equatorial position. To maintain the cis relationship, the hydroxymethyl group is forced into an axial orientation. This arrangement is also confirmed by the crystal structure of cis-4-tert-butylcyclohexyl methanesulfonate, which shows an equatorial tert-butyl group and an axial methanesulfonate group on a chair-shaped cyclohexane ring. researchgate.net

The determination of the crystal structure through X-ray diffraction involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The following tables summarize key crystallographic data obtained from the methanesulfonate esters of cis- and trans-4-tert-butylcyclohexanol, which serve as excellent models for the conformational analysis of this compound. researchgate.net

Table of Crystallographic Data for trans-4-tert-Butylcyclohexyl Methanesulfonate researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.424(5) |

| b (Å) | 17.177(9) |

| c (Å) | 8.321(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1347 |

| Z | 4 |

Table of Crystallographic Data for cis-4-tert-Butylcyclohexyl Methanesulfonate researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.081(3) |

| b (Å) | 6.0693(6) |

| c (Å) | 10.3058(16) |

| α (°) | 90 |

| β (°) | 94.944(12) |

| γ (°) | 90 |

| Volume (ų) | 1313.7 |

| Z | 4 |

These crystallographic studies provide definitive evidence for the preferred chair conformations of the cis and trans isomers of 4-tert-butyl-substituted cyclohexanes, which is directly applicable to understanding the stereochemistry and conformation of this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These methods are broadly categorized into Density Functional Theory, ab initio, and semi-empirical methods, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic properties of medium-sized molecules due to its favorable balance of accuracy and computational expense. mpg.de This method is used to determine the electron density of a system, from which various properties can be derived. For (4-tert-butylcyclohexyl)methanol, DFT studies can elucidate key electronic descriptors that govern its reactivity. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electron density distribution, and dipole moment. nih.gov

DFT is also extensively used to map out reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and reaction enthalpies. nih.gov For instance, a DFT study on the decomposition of methanol (B129727) on metal clusters successfully identified reaction intermediates and activation barriers for dehydrogenation pathways. nih.gov A similar approach applied to this compound could investigate its oxidation mechanisms, such as the conversion of the primary alcohol to an aldehyde or carboxylic acid, providing a detailed understanding of the reaction's feasibility and kinetics.

Table 1: Electronic Properties Calculable via DFT for this compound

| Property | Description | Potential Insight |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates susceptibility to electrophilic attack, important for oxidation reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility, and physical properties. |

| Atomic Charges | The distribution of partial charges on each atom. | Helps identify reactive sites, such as the partial positive charge on the carbinol carbon. |

Ab initio and semi-empirical methods represent two other major classes of quantum chemical calculations. libretexts.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a systematic way to approach the exact solution of the Schrödinger equation, with accuracy improving as the level of theory and basis set size increase. libretexts.org However, this high accuracy comes at a significant computational cost, generally limiting their application to smaller molecules. libretexts.org A study on the structurally similar (4-methylcyclohexyl)methanol (B126014) (4-MCHM) demonstrated the power of ab initio calculations (specifically MP2/aug-cc-pVDZ) in accurately determining the relative energies and dipole moments of its cis and trans conformers, which was crucial for explaining observed differences in their physical properties like solubility. nih.gov

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to accelerate calculations. mpg.deuni-muenchen.de Methods like AM1 (Austin Model 1) and PM3 (Parametric Model 3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, which significantly reduces the number of integrals to be solved. mpg.deuni-muenchen.de This makes them much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. researchgate.net The trade-off is a potential reduction in accuracy, especially for molecules or bonding situations not well-represented in the parameterization dataset. libretexts.org These methods are particularly useful for initial, rapid screening of molecular properties or for modeling large systems where higher-level theories are computationally prohibitive. researchgate.net

Table 2: Comparison of Quantum Chemical Methodologies

| Feature | Ab Initio Methods | Semi-Empirical Methods |

| Basis | First principles, no experimental data in the formalism. libretexts.org | Simplified quantum mechanics with parameters from experimental data. libretexts.orguni-muenchen.de |

| Accuracy | Potentially very high, systematically improvable. libretexts.org | Generally lower than ab initio, dependent on parameterization. libretexts.org |

| Computational Cost | High, scales poorly with system size (M⁴ or higher). libretexts.org | Low, suitable for very large molecules. researchgate.net |

| Typical Applications | High-accuracy benchmarks for small molecules, detailed electronic structure. libretexts.orgnih.gov | Rapid screening, large systems, initial geometry optimization. uni-muenchen.de |

| Examples | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CCSD). nih.gov | MNDO, AM1, PM3. mpg.deuni-muenchen.de |

Molecular Mechanics and Conformational Searching Algorithms

Molecular mechanics (MM) methods bypass the complexities of solving the Schrödinger equation by treating molecules as a collection of atoms held together by springs. The energy of a conformation is calculated using a "force field," which is a set of potential energy functions and parameters that describe bond stretching, angle bending, torsional strains, and non-bonded interactions (van der Waals and electrostatic).

For this compound, conformational analysis is critical. The cyclohexane (B81311) ring can exist in various conformations, with the chair form being the most stable. The two substituents—the tert-butyl group and the hydroxymethyl group—can be in either axial or equatorial positions. The large steric bulk of the tert-butyl group strongly favors the equatorial position, effectively "locking" the conformation of the ring. This leaves the primary conformational question to the orientation of the hydroxymethyl group (cis or trans relative to the tert-butyl group) and the rotation around the C-C and C-O bonds of that group.

Conformational searching algorithms, coupled with MM calculations, systematically explore the potential energy surface of the molecule to identify low-energy conformers. These algorithms can range from simple systematic searches of rotatable bonds to more complex methods like Monte Carlo or molecular dynamics simulations. Identifying the global minimum energy conformer and the ensemble of other low-energy structures is essential, as the observed properties of a compound are a population-weighted average of all its significant conformers. nih.gov

Simulation of Solvent Effects on Molecular Conformation and Chemical Reactivity

The properties and reactivity of a molecule can be significantly altered by the surrounding solvent. Computational methods model these effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the dielectric.

Explicit Solvation Models: These models involve creating a simulation box containing the solute molecule and a large number of individual solvent molecules. The interactions between all molecules are calculated, typically using molecular mechanics force fields. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding.

For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. In polar, protic solvents like water or methanol, explicit solvent simulations would be crucial to accurately model the hydrogen bonding network around the hydroxymethyl group. nih.gov These interactions can influence the preferred rotational conformation of the CH₂OH group. In non-polar solvents like cyclohexane, weaker van der Waals interactions would dominate. nih.gov Reactive molecular dynamics simulations on other systems have shown that solvent molecules can play a direct role in stabilizing transition states, thereby lowering reaction barriers. nih.govresearchgate.net Similar simulations for this compound could predict how its reactivity in, for example, an esterification reaction would change between a polar and a non-polar solvent. researchgate.net

Theoretical Elucidation of Reaction Pathways and Energy Barriers

A primary application of computational chemistry is the detailed investigation of reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points on the PES, including local minima (reactants, products, intermediates) and first-order saddle points (transition states).

The energy difference between the reactants and the highest-energy transition state along the reaction coordinate is the activation energy or energy barrier. This value is a critical determinant of the reaction rate. DFT calculations are commonly employed for this purpose due to their reliability in predicting geometries and energies for transition states. nih.gov

For this compound, theoretical methods could elucidate the pathways for key reactions:

Oxidation: Calculating the energy barriers for the stepwise removal of hydrogen atoms to form the corresponding aldehyde and then the carboxylic acid.

Esterification: Modeling the nucleophilic attack of the alcohol on a carboxylic acid (or its derivative) and identifying the tetrahedral intermediate and transition states.

Dehydration: Investigating the pathway for elimination of water to form (4-tert-butylcyclohexyl)methan-1-ylidene, although this is a less common reaction for primary alcohols under standard conditions.

Studies on the decomposition of methanol have successfully used DFT to compare different dehydrogenation pathways, showing how one route can be more favorable than another. nih.gov A similar theoretical analysis for this compound would provide a deep, mechanistic understanding of its chemical transformations.

Industrial and Sustainable Chemistry Research Perspectives

Catalyst Development for Efficient Synthetic Pathways

The development of advanced catalysts is paramount to improving the efficiency and selectivity of synthetic routes leading to (4-tert-butylcyclohexyl)methanol. Research is focused on creating robust catalytic systems that can operate under mild conditions with high turnover numbers and easy separation from the product mixture.

The primary industrial synthesis of this compound often involves the hydrogenation of precursors such as 4-tert-butylphenol (B1678320) or 4-tert-butylcyclohexanone (B146137). Heterogeneous catalysts are favored in these processes due to their ease of recovery and recycling, which aligns with the principles of green chemistry.

Research in this area focuses on the design of catalysts that can selectively hydrogenate the aromatic ring or the carbonyl group while controlling the stereochemistry of the final product to yield the desired cis/trans isomer ratio. The gas-phase hydrogenation of 4-tert-butylphenol (4-TBP) over a 1% Pt/SiO2 catalyst has been studied, revealing that cis- and trans-4-tert-butylcyclohexanol are formed via the intermediate 4-tert-butylcyclohexanone researchgate.net. However, at temperatures above 200 °C, hydrogenolysis becomes a significant side reaction, reducing the yield of the desired alcohol researchgate.net.

The diastereoselectivity of the catalytic transfer hydrogenation of 4-t-butylcyclohexanone has been investigated using various metal oxides as catalysts. Among the tested oxides, MgO, ZrO2·nH2O, ZrO2, and Al2O3 showed high activity nih.gov. Notably, using MgO as a catalyst in the reduction of 4-t-butylcyclohexanone with 2-propanol as a hydrogen donor resulted in a high diastereoselectivity of 97–98% towards the trans-isomer, with a yield of up to 97% nih.gov. This highlights the potential of catalyst selection to control the stereochemical outcome.

Furthermore, zeolite-based catalysts have been explored for their shape-selective properties. For instance, Al-free Sn-Beta zeolite has demonstrated high conversion (97%) in the catalytic transfer hydrogenation of 4-t-butylcyclohexanone using 2-propanol or 2-butanol as hydrogen donors nih.gov. Zeolite BEA (Si/Al = 12) has also been shown to yield high diastereoselectivity (>95%) to the thermodynamically less stable cis-isomer, which is attributed to the transition-state selectivity imposed by the zeolite's porous structure nih.gov.

Comparison of Heterogeneous Catalysts for 4-tert-butylcyclohexanone Hydrogenation

| Catalyst | Hydrogen Source | Key Findings | Reference |

|---|---|---|---|

| MgO | 2-propanol | High diastereoselectivity (97-98%) to trans-isomer; High yield (97%). | nih.gov |

| ZrO2·nH2O | Secondary alkanols | Good to high activity in catalytic transfer hydrogenation. | nih.gov |

| Al2O3 | Secondary alkanols | Good to high activity in catalytic transfer hydrogenation. | nih.gov |

| Al-free Sn-Beta zeolite | 2-propanol or 2-butanol | High conversion (97%) after 6 hours. | nih.gov |

| Zeolite BEA (Si/Al = 12) | 2-propanol | High diastereoselectivity (>95%) to the cis-isomer. | nih.gov |

This compound is a precursor to valuable esters, such as p-tert-butylcyclohexyl acetate (B1210297), which is used in the fragrance industry researchgate.netresearchgate.net. The esterification reaction is typically catalyzed by acids. To overcome the drawbacks of homogeneous acid catalysts, such as corrosion and difficulty in separation, solid acid catalysts like ion-exchange resins are being extensively investigated.

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, has been successfully employed as a catalyst for the esterification of p-tert-butylcyclohexanol with acetic acid to produce p-tert-butylcyclohexyl acetate researchgate.netresearchgate.net. The use of such heterogeneous catalysts is environmentally benign and allows for easy catalyst recovery and reuse without significant loss of activity researchgate.net. Kinetic studies of this reaction have been performed to develop a model for an intrinsically kinetically controlled process, free from mass transfer limitations researchgate.net. The effects of various parameters, including temperature, mole ratio of reactants, catalyst loading, and stirring speed, have been studied to optimize the reaction conditions researchgate.netresearchgate.netsemanticscholar.org.

Application of Ion-Exchange Resins in Esterification

| Resin Catalyst | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Amberlyst-15 | Esterification of p-tert-butylcyclohexanol with acetic acid | Environmentally benign, reusable catalyst, avoids corrosion issues. | researchgate.netresearchgate.net |

| Amberlyst-35 | Esterification of 1-methoxy-2-propanol with acetic acid | High equilibrium yield (78%) achieved. | nih.gov |

| TULSION T-62, T-63, T-66 MP | Esterification of acetic acid with iso-amyl alcohol | Effective in achieving high conversion rates. | researchgate.net |

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles is crucial for the sustainable production of this compound. This involves a holistic approach to chemical process design, aiming to minimize environmental impact and enhance safety and efficiency.

Methanol (B129727) is an inexpensive, readily available, and less toxic bulk chemical that is being increasingly explored as a C1 building block in organic synthesis springernature.comnih.gov. Transition metal-catalyzed reactions utilizing methanol as a C1 source offer a greener alternative to traditional methylation methods that often employ toxic and expensive reagents like methyl iodide springernature.com. These reactions are more sustainable, producing only water and/or hydrogen as byproducts nih.gov.

One promising approach is the "Borrowing Hydrogen" (BH) strategy, where a transition-metal catalyst facilitates the dehydrogenation of methanol to formaldehyde (B43269) in situ springernature.comchemrxiv.org. The formaldehyde can then react with a nucleophile, and the resulting intermediate is subsequently hydrogenated by the metal-hydride species formed in the initial step springernature.com. While the direct synthesis of this compound from a C1 building block is not yet a mainstream industrial process, the principles of using methanol as a sustainable C1 source could inspire future synthetic routes. For instance, if a suitable precursor containing the 4-tert-butylcyclohexyl moiety could be functionalized with a hydroxymethyl group derived from methanol, it would represent a significant advancement in the green synthesis of this compound.

Solvents account for a significant portion of the waste generated in the chemical industry, particularly in pharmaceutical and fine chemical manufacturing jk-sci.com. Therefore, the selection of greener solvents is a key aspect of sustainable process design jk-sci.com. Green solvent selection guides, such as the one developed by CHEM21, categorize solvents as "Recommended," "Problematic," "Hazardous," and "Highly Hazardous" based on their health, safety, and environmental profiles jk-sci.com.

In the context of synthesizing this compound, which involves hydrogenation and potentially esterification reactions, the choice of solvent is critical. For hydrogenation, alcohols like methanol, ethanol (B145695), and isopropanol (B130326) are often considered "Recommended" solvents jk-sci.com. The use of more hazardous solvents like benzene (B151609) (a known carcinogen) or chlorinated solvents should be avoided researchgate.net. Water is also a highly recommended green solvent whenever chemically compatible with the reaction conditions jk-sci.com. The optimization of processes to use these greener solvents, or even to run under solvent-free conditions, is an active area of research.

CHEM21 Green Solvent Selection Guide (Classical Solvents)

| Family | Solvent | Ranking | Reference |

|---|---|---|---|

| Water | Water | Recommended | jk-sci.com |

| Alcohols | Methanol | Recommended | jk-sci.com |

| Ethanol | Recommended | jk-sci.com | |

| Isopropanol | Recommended | jk-sci.com | |

| n-Butanol | Recommended | jk-sci.com |

Waste minimization is a cornerstone of green chemistry and sustainable manufacturing acs.org. For the production of this compound, several strategies can be employed to reduce waste generation. These include process optimization to improve reaction yields and selectivities, thereby reducing the formation of byproducts . The use of catalytic processes, as discussed earlier, is inherently a waste reduction strategy compared to stoichiometric reactions acs.org.

Further research into waste minimization for this specific compound could involve:

Process Intensification: Developing continuous flow processes instead of batch reactions can lead to better control over reaction parameters, improved safety, and reduced waste .

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that directly addresses waste prevention acs.org.

Use of Renewable Feedstocks: Exploring bio-based routes to the 4-tert-butylcyclohexyl scaffold could significantly reduce the environmental footprint of the entire manufacturing process unitopchemicals.com.

By integrating these strategies, the chemical industry can move towards a more sustainable and economically viable production of this compound and other specialty chemicals.

Process Optimization and Reaction Engineering for Industrial Scale-Up of Related Compounds

The industrial production of specialty chemicals, such as derivatives of this compound, necessitates rigorous process optimization and reaction engineering to ensure economic viability, sustainability, and consistent product quality. Scaling up from laboratory synthesis to industrial production introduces complexities related to heat and mass transfer, reaction kinetics, and process control. Therefore, advanced methodologies are employed to design and optimize manufacturing processes for these and structurally related compounds.

Flowsheet Optimization and Process Simulation Methodologies

Flowsheet simulation is an indispensable tool in chemical engineering for the design, optimization, and analysis of chemical processes. For compounds related to this compound, such as those produced via multi-step synthesis involving hydrogenation and esterification, process simulation allows for a holistic evaluation of the entire production chain. Methodologies analogous to those used in large-scale processes like methanol synthesis are adapted for these specialty chemicals.

Process simulation models, often developed using software like Aspen Plus, afford a mechanism for detailed optimization. chem-space.com These models incorporate thermodynamic property packages, unit operation models (reactors, distillation columns, heat exchangers), and reaction kinetics to create a digital twin of the plant. The optimization of complex chemical processes is a critical step in the economic design of these systems. scbt.com

Key optimization variables in a typical production process for cyclohexyl derivatives might include reactor temperature and pressure, catalyst loading, reactant and solvent ratios, and energy consumption in downstream purification steps. The goal is often to maximize productivity and yield while minimizing operating costs and environmental impact. For instance, studies on optimizing methanol production have successfully used simulation to balance crude methanol yield against compressor power consumption and to enhance heat recovery, thereby reducing utility consumption by over 35%. ugr.es These principles are directly applicable to the energy-intensive distillation and separation stages common in fine chemical production.

Interactive Table: Methodologies in Process Simulation and Optimization

| Methodology | Description | Key Optimization Variables | Objective Function Example |

|---|---|---|---|

| Flowsheet Simulation | Use of software (e.g., Aspen Plus, PROPS) to model the entire process, including all unit operations and recycle streams. chem-space.comnacatsoc.org | Reactor Temperature, Pressure, Recycle Ratio, Feed Composition ugr.es | Maximize product yield and purity. |

| Sensitivity Analysis | Systematic variation of key process parameters to identify their impact on performance metrics like conversion, selectivity, and energy consumption. nacatsoc.org | Catalyst Type, Gas Hourly Space Velocity (GHSV), H2/CO Ratio | Identify critical parameters affecting catalyst performance during scale-up. |

| Energy Integration | Application of pinch analysis and heat exchanger network design to minimize external heating and cooling requirements, thereby reducing utility costs. ugr.es | Inter-stream Heat Recovery, Utility Temperatures | Minimize total annual cost (TAC). |

| Algorithmic Optimization | Employment of numerical algorithms (e.g., genetic algorithms, adaptive random search) to find the global optimum operating conditions for the process. scbt.com | Coolant Temperature, Feed Distribution | Maximize methanol production rate or carbon conversion. |

These simulation and optimization strategies are crucial for de-bottlenecking processes, improving energy efficiency, and ensuring the economic feasibility of scaling up the production of this compound and related compounds.

Kinetic Modeling of Related Chemical Processes

A fundamental understanding of reaction kinetics is paramount for the design of chemical reactors and the optimization of reaction conditions. For the synthesis of this compound, a key step often involves the hydrogenation of a precursor like 4-tert-butylphenol or 4-tert-butylbenzoic acid. Kinetic modeling of these hydrogenation processes provides the mathematical expressions needed for reactor simulation and scale-up.

Kinetic studies are typically performed in laboratory-scale reactors where mass and heat transfer limitations can be minimized, ensuring that the measured rates correspond to the intrinsic chemical kinetics. The data obtained—reactant and product concentrations over time—are then fitted to various kinetic models to determine the most appropriate rate law and its associated parameters, such as reaction rate constants and activation energies.

A common approach for modeling heterogeneous catalytic reactions, like the hydrogenation of substituted phenols, is the Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism. This framework assumes that reactants adsorb onto the catalyst surface, undergo a surface reaction, and then the products desorb. The resulting rate equations can account for the competitive adsorption of different species onto the catalyst's active sites.

In a study on the gas-phase hydrogenation of 4-tert-butylphenol over a Pt/SiO2 catalyst, the primary products were identified as cis- and trans-4-tert-butylcyclohexanol and the intermediate 4-tert-butylcyclohexanone. mdpi.com The reaction rates were observed to pass through a maximum with increasing temperature, indicating a reversible reaction network. mdpi.com Such studies are essential for determining optimal operating windows for temperature and pressure to maximize the yield of the desired alcohol.

Interactive Table: Kinetic Parameters for Related Hydrogenation Reactions

| Reaction | Catalyst | Kinetic Model Type | Key Findings / Parameters |

|---|---|---|---|

| Hydrogenation of 4-tert-butylphenol | 1 wt% Pt/SiO2 | Empirical Power Law / LHHW | Reaction rate passes through a maximum at 460 K. Main products are 4-tert-butylcyclohexanol (B146172) (cis/trans) and 4-tert-butylcyclohexanone. mdpi.com |

| Hydrogenation of Benzoic Acid | Ru-Sn/Al2O3 | Langmuir-Hinshelwood (L-H) | The reaction was found to be first order with respect to catalyst loading, hydrogen pressure, and benzoic acid concentration. Activation Energy: 81.64 kJ/mol. google.com |

The development of a robust kinetic model is a critical input for process simulation (as discussed in 6.3.1), enabling accurate prediction of reactor performance under various conditions and facilitating the design of industrial-scale reactors.

This compound as a Model Compound in Fundamental Chemical Process Research

While this compound itself is a valuable chemical, its structural analogs, particularly cis-4-tert-butylcyclohexanol, serve as important model compounds in fundamental chemical process research. These molecules are instrumental in developing and optimizing new synthetic methodologies, especially in areas requiring high stereoselectivity, such as biocatalysis and continuous-flow processing.

The fragrance industry places a high value on specific stereoisomers of compounds like 4-tert-butylcyclohexyl acetate (woody acetate), where the cis-isomer is a more potent odorant than its trans counterpart. However, classical synthetic routes, such as the catalytic hydrogenation of 4-tert-butylphenol, often yield mixtures of isomers, with the thermodynamically more stable trans-isomer frequently predominating. This challenge makes the synthesis of the pure cis-isomer an excellent target for process development research.